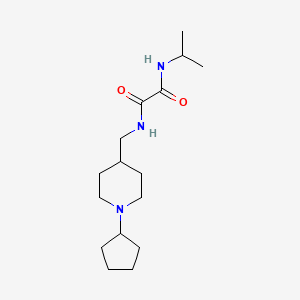
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isopropyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isopropyloxalamide is a chemical compound with the empirical formula C11H22N2 and a molecular weight of 182.31 g/mol . Unfortunately, detailed analytical data for this compound is not available from Sigma-Aldrich, which provides it as part of a collection of unique chemicals for early discovery researchers . As such, researchers should independently verify its identity and purity before use.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related compounds involves complex chemical processes designed to produce key intermediates for pharmaceutical applications. For instance, a key intermediate in the preparation of premafloxacin, an antibiotic, was developed through a practical, efficient, and stereoselective process (T. Fleck et al., 2003). This demonstrates the intricate chemistry involved in the synthesis of complex molecules for therapeutic uses.
Biological Activities and Therapeutic Applications
- Research on related molecules has shown significant biological activities, including the potential for therapeutic uses. For example, BMS-813160, a dual CCR2/CCR5 antagonist, demonstrated potent, well-absorbed drug properties with a good duration of action, indicating its potential as a clinical development candidate (P. Norman, 2011). Such studies are crucial for identifying new therapeutic agents for various diseases.
Advanced Materials and Chemical Reactions
- The stereospecific polymerization of N,N-dialkylacrylamides, including related compounds, was explored, revealing that polymers produced have broad molecular weight distributions, which can be controlled through the addition of specific additives (M. Kobayashi et al., 1999). This research contributes to the development of new materials with potential applications in various industries.
Drug Discovery and Development
- The discovery and development of new drugs often involve the synthesis and evaluation of compounds like N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isopropyloxalamide. For instance, compounds designed as "biased agonists" of serotonin 5-HT1A receptors were identified, showing high receptor affinity and selectivity, indicating potential as antidepressant drug candidates (J. Sniecikowska et al., 2019). Such research is crucial for addressing unmet medical needs and developing new therapeutic options.
Safety and Hazards
- Hazard Classification : N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isopropyloxalamide is not intended for human or veterinary use; it is solely for research purposes.
- Toxicity : Acute oral toxicity (Hazard Class: Acute Tox. 4 Oral) may be relevant .
- Storage : Store as a non-combustible solid (Storage Class Code: 13) .
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known that the piperazine moiety, which is a part of this compound, is involved in various biological activities . The interaction of this compound with its targets and the resulting changes would depend on the specific biological or pharmaceutical activity it is involved in.
Biochemical Pathways
Piperazine derivatives are known to be involved in a wide range of biological and pharmaceutical activities . The downstream effects would depend on the specific activity and the biochemical pathways involved.
Result of Action
Given the wide range of biological and pharmaceutical activities of piperazine derivatives , it can be inferred that the effects would be diverse and depend on the specific activity.
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12(2)18-16(21)15(20)17-11-13-7-9-19(10-8-13)14-5-3-4-6-14/h12-14H,3-11H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUWXPARFARECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

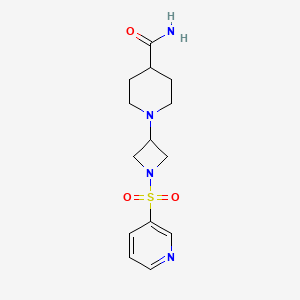
![6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2763169.png)
![N-[(2-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2763170.png)
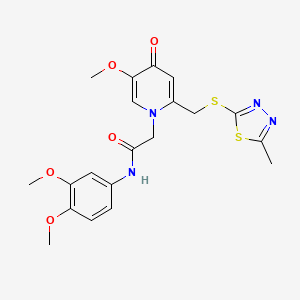
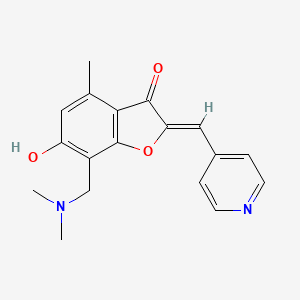
![2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2763174.png)

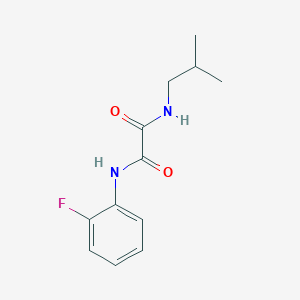

![2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B2763181.png)

![2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2763184.png)

![N-(5-chloro-2-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2763189.png)